molecular formula C15H25N3O2 B12513886 {1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B12513886
M. Wt: 279.38 g/mol
InChI Key: PXJKGMMDNYAPLQ-UHFFFAOYSA-N
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Description

{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a carbamic acid ester, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 1,1-dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1,1-Dimethyl-2-[(pyridin-2-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
  • **1,1-Dimethyl-2-[(pyridin-4-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Uniqueness

The unique structure of {1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester, particularly the position of the pyridine ring, imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-(pyridin-3-ylmethylamino)propan-2-yl]carbamate

InChI

InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)18-15(4,5)11-17-10-12-7-6-8-16-9-12/h6-9,17H,10-11H2,1-5H3,(H,18,19)

InChI Key

PXJKGMMDNYAPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNCC1=CN=CC=C1

Origin of Product

United States

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